5-Bromobenzene-1,3-diamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-4-1-5(8)3-6(9)2-4/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGDFFHOFXZDDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633915 | |
| Record name | 5-Bromobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33786-90-2 | |
| Record name | 5-Bromobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Conventional Synthetic Approaches
A common and conventional method for preparing 5-bromobenzene-1,3-diamine involves the reduction of a dinitro precursor. Specifically, 1-bromo-3,5-dinitrobenzene (B94040) can be reduced to form the target diamine. nih.gov One documented procedure utilizes tin(II) chloride (SnCl2) in ethanol (B145695), followed by heating at reflux. The reaction mixture is then neutralized to isolate the product. This approach is a staple in organic chemistry for the conversion of nitroarenes to anilines.
Another conventional route starts from 1,3-dinitrobenzene, which undergoes bromination using N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position, yielding 1-bromo-3,5-dinitrobenzene. This intermediate is then subjected to reduction to afford this compound. nih.gov A high yield of 99% has been reported for this reduction step. nih.gov
Catalytic Synthesis
Catalytic methods offer efficient and selective pathways for the synthesis of this compound and its derivatives, primarily through the formation of carbon-nitrogen (C-N) bonds.
Copper-Mediated C-N Bond Coupling Reactions
Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, are a well-established method for forming aryl-amine bonds. nih.govresearchgate.net These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst and a ligand. researchgate.netresearchgate.net While specific examples detailing the direct synthesis of this compound via this method are not prevalent in the provided results, the general applicability of copper catalysis to couple aryl bromides with amines is widely recognized. researchgate.netlongdom.org For instance, a patented method describes the use of a cuprous dimethyl sulfide (B99878) coordination compound (CuX·SMe2, where X is Br or Cl) as a highly efficient catalyst for the synthesis of 1,3-diaminobenzene derivatives through C-N bond coupling. google.com The use of various ligands such as 1,10-phenanthroline (B135089) and N,N'-dimethylethylenediamine can facilitate these couplings under milder conditions. researchgate.net
Palladium-Catalyzed Amination
Palladium-catalyzed amination, or Buchwald-Hartwig amination, has become a cornerstone of modern organic synthesis for the formation of C-N bonds. acs.org This methodology is known for its broad substrate scope and functional group tolerance. acs.orgnih.gov The synthesis of aminoquinoline compounds from corresponding halogen derivatives heavily relies on Pd-catalyzed amination reactions. mdpi.com
The general principle involves the reaction of an aryl halide (like a bromobenzene (B47551) derivative) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.orgmdpi.com While a direct, single-step synthesis of this compound from a dihalo-precursor using this method is not explicitly detailed, related transformations are common. For example, the palladium-catalyzed coupling of 4-bromobenzene-1,2-diamine (B31645) with an aryl boric acid has been used to synthesize precursors for imaging agents. snmjournals.org The choice of ligand, such as BINAP or DavePhos, can be crucial for the success and selectivity of the reaction, especially when dealing with sterically hindered or electronically complex substrates. mdpi.comresearchgate.net
Multicomponent Reactions in this compound Synthesis
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. organic-chemistry.orgtcichemicals.com This approach aligns with the principles of green chemistry by reducing waste and improving atom economy. frontiersin.org
While a specific MCR for the direct synthesis of this compound is not described, the use of similar diamine building blocks in MCRs highlights the potential of this strategy. For example, the split-Ugi reaction, a modified four-component protocol, has been successfully employed with bis-secondary diamines to generate complex molecules. nih.gov The versatility of MCRs, such as the Biginelli and Hantzsch reactions, in creating heterocyclic structures from simple precursors suggests that a tailored MCR could potentially be designed for the synthesis of derivatives of this compound. tcichemicals.com
Radiosynthesis and Radiolabeling Strategies
The introduction of a radionuclide into a molecule allows for its use in imaging techniques like Positron Emission Tomography (PET).
Radiobromination Techniques
Radiobromination involves the incorporation of a bromine radioisotope, such as ⁷⁶Br or ⁷⁷Br, into a target molecule. ⁷⁶Br is a positron emitter with a relatively long half-life of 16.2 hours, making it suitable for PET imaging studies. nih.gov
A common method for radiobromination is electrophilic bromodestannylation. This involves reacting a tributylstannyl precursor of the target molecule with a source of radiobromine, often in the presence of an oxidizing agent like N-chlorosuccinimide (NCS). nih.gov For instance, a radiobrominated derivative of a tyrosine kinase inhibitor was synthesized from its corresponding tributyltin precursor with [⁷⁷Br]bromide and NCS. nih.gov This strategy allows for the late-stage introduction of the radioisotope, which is crucial when working with short-lived radionuclides. Another approach involves nucleophilic substitution, although this is more common for radioisotopes like ¹⁸F. mdpi.com The synthesis of a carbon-14 (B1195169) labeled pyrazole (B372694) compound, starting from [¹⁴C₆] 4-bromoaniline, demonstrates the feasibility of multi-step syntheses involving radiolabeled starting materials. researchgate.net
Research Findings Summary
| Synthetic Approach | Key Reagents/Catalysts | Precursor(s) | Typical Conditions | Yield | Citation(s) |
| Conventional Synthesis | SnCl₂, EtOH | 1-Bromo-3,5-dinitrobenzene | Reflux | 99% | nih.gov |
| Conventional Synthesis | NBS, then reduction | 1,3-Dinitrobenzene | N/A | High | nih.gov |
| Copper-Mediated C-N Coupling | CuX·SMe₂, Toluene | m-Phenylenediamine derivative, p-Bromotoluene | 110°C | >90% | google.com |
| Palladium-Catalyzed Amination | Pd(dba)₂, BINAP/DavePhos, NaOtBu | Dichloroquinolines, Adamantane-amines | Boiling dioxane | Up to 77% | mdpi.com |
| Radiobromination | [⁷⁷Br]Bromide, NCS | Tributylstannyl precursor | Acidic solution, 80°C | 45% (radiochemical) | nih.gov |
Precursor Design for Radiosynthesis
The strategic placement of a bromine atom in this compound makes it a key precursor for the synthesis of radiobrominated molecules used in diagnostic imaging and radiotherapy. The stable bromine atom can be replaced with a radioisotope, such as ⁷⁷Br, in the final steps of a synthetic sequence. This requires careful precursor design to facilitate a high-yield radiolabeling reaction.
A notable application is in the synthesis of radiobrominated tyrosine kinase inhibitors for imaging tumors, such as lung carcinoma with specific mutations. In this context, this compound serves as an early-stage intermediate. The synthesis pathway involves multiple steps where the diamine is elaborated into a more complex structure, which is then converted into a tributyltin precursor. researchgate.net This tin-based precursor is specifically designed for a radio-halogenation reaction.
The key and final step of the radiosynthesis is a bromodestannylation reaction. The tributyltin precursor is reacted with a source of radioactive bromine, such as [⁷⁷Br]Br⁻, in the presence of an oxidizing agent like N-chlorosuccinimide (NCS) in an acidic solution. This reaction efficiently displaces the tributyltin group with the bromine radioisotope, yielding the final radiotracer with moderate to high radiochemical yield and purity after purification. researchgate.net The design of the tin precursor from this compound is critical for the success of this late-stage radioisotope incorporation.
Table 1: Radiosynthesis of [⁷⁷Br]-Labeled Tyrosine Kinase Inhibitor
| Step | Description | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Multi-step organic synthesis | This compound, various reagents | Construction of the complex non-radioactive molecule. |
| 2 | Stannylation | Bu₃SnSnBu₃, Pd(PPh₃)₄ | Introduction of a tributyltin group to create the immediate precursor for radiolabeling. |
| 3 | Radio-bromodestannylation | [⁷⁷Br]Br⁻, N-chlorosuccinimide (NCS), Acetic acid | Displacement of the tin group with the ⁷⁷Br radioisotope. researchgate.net |
Electrochemical Synthesis Methods
While classical chemical reduction is the most common route to this compound, electrochemical methods offer an alternative pathway, primarily through the reduction of its precursor, 1-bromo-3,5-dinitrobenzene. Electrochemical synthesis provides advantages such as high selectivity, milder reaction conditions, and reduced use of stoichiometric chemical reductants, aligning with the principles of green chemistry.
The electrochemical reduction of dinitroaromatic compounds in aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) typically proceeds in a stepwise manner. researchgate.netaip.org The process involves the transfer of electrons from a cathode to the dinitro compound at a controlled potential. The first nitro group is reduced at a specific potential to a nitroso or hydroxylamine (B1172632) intermediate, and further reduction at a more negative potential reduces the second nitro group.
Table 2: Key Parameters in Electrochemical Reduction of Dinitroaromatics
| Parameter | Description | Significance |
|---|---|---|
| Working Electrode | Material where the reduction occurs (e.g., glassy carbon, mercury pool). researchgate.netaip.org | Affects overpotential and reaction kinetics. |
| Solvent/Electrolyte | Aprotic solvent (e.g., DMF, Acetonitrile) with a supporting electrolyte (e.g., TBAP). researchgate.net | Provides conductivity and mediates electron transfer. |
| Controlled Potential | The specific potential applied to the working electrode. aip.orgdergipark.org.tr | Crucial for selectively reducing the nitro groups to amines. |
| Proton Source | Presence or controlled addition of a proton source. | Necessary for the formation of the final amine groups from intermediates. |
Regioselectivity in Derivatives Synthesis
The synthesis of derivatives from this compound presents a challenge of regioselectivity due to the presence of two non-equivalent amino groups. The amino group at the 1-position is ortho and para to the other amino group and ortho to the bromine atom. The amino group at the 3-position is meta to the first amino group and also ortho to the bromine atom. However, the electronic environment of the ring positions differs. The positions ortho to the bromine atom (2 and 4) are activated by the amino groups but influenced by the steric bulk and inductive effect of the bromine.
Reactions such as acylation, alkylation, and cyclocondensation are expected to show regioselectivity. In electrophilic substitution reactions on the amine groups (e.g., acylation), the relative nucleophilicity of the two nitrogen atoms is the deciding factor. The amino group less sterically hindered and more electronically activated will typically react preferentially.
For instance, in cyclocondensation reactions to form heterocyclic systems like benzimidazoles or quinoxalines, the reaction often proceeds with high regioselectivity. The initial nucleophilic attack will likely occur from the more accessible and nucleophilic amine. In the synthesis of benzimidazolones from substituted phenylenediamines, differentiation of the two nitrogen atoms is key to achieving a single regioisomer. mit.edu This can be controlled by reaction conditions or by using pre-functionalized starting materials where one amine is already differentiated.
Similarly, in cyclocondensation reactions of 1,3-phenylenediamines with β-dicarbonyl compounds to form phenanthrolines and quinolines, the reaction pathway is governed by the sites of initial enamine formation and subsequent cyclization, leading to specific regioisomers. masterorganicchemistry.com The bromine atom in this compound would further direct this selectivity through steric and electronic effects, often favoring reaction at the less hindered amino group or the more activated ring position for subsequent cyclization.
| Directing Groups | Pre-existing substituents on the diamine or the reacting partner can dictate the position of the new bond. | In the synthesis of complex heterocycles, the structure of the co-reactant guides the cyclization. masterorganicchemistry.com |
Green Chemistry Approaches in this compound Synthesis
The traditional synthesis of this compound involves the reduction of 1-bromo-3,5-dinitrobenzene using stoichiometric reducing agents like tin(II) chloride (SnCl₂) or iron powder in strong acid. These methods generate significant amounts of metallic waste and often require harsh conditions. Green chemistry seeks to replace such processes with more environmentally benign alternatives.
A prominent green approach is the use of catalytic transfer hydrogenation. This method employs a catalytic amount of a metal complex to transfer hydrogen from a safe, readily available donor molecule to the substrate. For the reduction of nitroarenes, systems like a bismuth(I) catalyst with ammonia-borane (NH₃BH₃) as the hydrogen source have proven effective. aip.org This reaction proceeds under mild conditions (e.g., 35 °C) and in common organic solvents like THF. aip.org
This catalytic system offers several advantages from a green chemistry perspective:
Atom Economy: Catalytic methods have higher atom economy than stoichiometric reductions.
Waste Reduction: It avoids the use of large quantities of metal reductants and the resulting toxic metal waste streams.
Milder Conditions: The reaction is performed at lower temperatures, reducing energy consumption.
Safer Reagents: Ammonia-borane is a more stable and easier-to-handle hydrogen donor compared to high-pressure hydrogen gas.
Table 4: Comparison of Reduction Methods for 1-bromo-3,5-dinitrobenzene
| Method | Reductant/Catalyst | Conditions | Green Chemistry Considerations |
|---|---|---|---|
| Classical Method | SnCl₂·2H₂O / HCl | Reflux | Generates tin waste; uses strong acid; low atom economy. |
| Classical Method | Fe / HCl or Acetic Acid | Heat | Requires excess iron; acidic waste stream. |
| Catalytic Transfer Hydrogenation | Bi(I) catalyst (1 mol%) / NH₃BH₃ | 35 °C, THF | Low catalyst loading; mild conditions; avoids toxic metal waste. aip.org |
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the structure of this compound by probing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals for the aromatic and amine protons are observed. A publication reports the following chemical shifts: a doublet at δ 6.25 (2H, J=2.0 Hz), a triplet at δ 5.90 (1H, J=2.0 Hz), and a singlet at δ 3.60 (4H) chemicalbook.com.
The singlet at 3.60 ppm, integrating to four protons, is attributed to the protons of the two amino (-NH₂) groups. The aromatic protons appear in the upfield region characteristic of electron-rich benzene (B151609) rings. The signal at δ 6.25, integrating to two protons, corresponds to the chemically equivalent protons at the C4 and C6 positions. These protons are split into a doublet by the adjacent proton at C2. The proton at the C2 position, situated between the two amino groups, resonates as a triplet at δ 5.90 due to coupling with the two equivalent neighboring protons at C4 and C6.
| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration | Assignment |
|---|---|---|---|---|
| 6.25 | Doublet (d) | 2.0 | 2H | H-4, H-6 |
| 5.90 | Triplet (t) | 2.0 | 1H | H-2 |
| 3.60 | Singlet (s) | N/A | 4H | -NH₂ |
¹³C NMR Spectroscopy: While specific experimental ¹³C NMR data for this compound is not readily available in the cited literature, the expected chemical shifts can be predicted based on the substituent effects on the benzene ring. The carbon atoms directly bonded to the electron-donating amino groups (C1 and C3) would be shielded and appear at higher fields. Conversely, the carbon atom attached to the electronegative bromine atom (C5) would be deshielded, shifting its signal downfield. The remaining aromatic carbons (C2, C4, and C6) would resonate at intermediate chemical shifts.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show distinct absorption bands corresponding to the N-H bonds of the amino groups and the various bonds within the substituted benzene ring.
Key expected vibrational modes include:
N-H Stretching: Typically observed in the region of 3300-3500 cm⁻¹, often as two distinct bands for a primary amine, corresponding to symmetric and asymmetric stretching vibrations.
Aromatic C-H Stretching: Usually found just above 3000 cm⁻¹.
C=C Stretching (Aromatic Ring): A series of bands in the 1450-1600 cm⁻¹ region.
N-H Bending: Around 1600 cm⁻¹.
C-N Stretching: Typically in the 1250-1350 cm⁻¹ range.
C-Br Stretching: Expected at lower frequencies, generally in the 500-650 cm⁻¹ region.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| N-H Stretch (asymmetric and symmetric) | 3300 - 3500 |
| Aromatic C-H Stretch | > 3000 |
| C=C Aromatic Ring Stretch | 1450 - 1600 |
| N-H Bend | ~1600 |
| C-N Stretch | 1250 - 1350 |
| C-Br Stretch | 500 - 650 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₆H₇BrN₂), the molecular weight is approximately 187.04 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is characteristic of the presence of a bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br.
Common fragmentation pathways for this molecule would likely involve the loss of the bromine atom, followed by the elimination of small neutral molecules such as hydrogen cyanide (HCN) from the aromatic ring, a typical fragmentation pattern for aromatic amines.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the π → π* transitions of the benzene ring. The presence of two strong electron-donating amino groups (-NH₂) as auxochromes will cause a significant bathochromic shift (red shift) of the absorption maxima to longer wavelengths compared to unsubstituted benzene. The bromine atom, also an auxochrome, will have a lesser effect on the absorption wavelength.
X-ray Diffraction Studies
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Crystal Structure Determination
In contrast, the crystal structure of a related compound, 5-Bromobenzene-1,3-dicarbonitrile, has been determined. It crystallizes in the monoclinic space group P2₁/c nih.govresearchgate.net. While this provides some insight into the packing of a similarly substituted benzene ring, the replacement of the amino groups with nitrile groups significantly alters the electronic and steric properties, and therefore the crystal packing and intermolecular interactions will be different.
Intermolecular Interactions
Hydrogen Bonding Networks
As a diamine, this compound is capable of forming extensive hydrogen bonding networks. Each of the two amino groups contains two hydrogen atoms that can act as hydrogen bond donors, while the lone pair of electrons on each nitrogen atom can act as a hydrogen bond acceptor. This functionality allows for the formation of N-H···N hydrogen bonds, creating a cohesive, three-dimensional structure in the solid state.
While a detailed crystallographic study for this compound is not extensively documented in the reviewed literature, analysis of the closely related compound 5-Bromobenzene-1,3-dicarbonitrile provides valuable insight into the types of interactions that can be expected. In the crystal structure of the dicarbonitrile analogue, the molecules are linked by C—H···N hydrogen bonds, forming undulating molecular sheets. nih.govresearchgate.net In this structure, one of the nitrogen atoms acts as a bifurcated acceptor for hydrogen bonds from neighboring aromatic rings. nih.govresearchgate.net Given the stronger hydrogen bonding capacity of the N-H groups in this compound compared to the C-H groups of the dicarbonitrile, a robust network of intermolecular N-H···N bonds is anticipated to be a dominant feature of its crystal packing.
Arene Interactions
Arene-arene interactions, also known as π-stacking, are another critical component of the intermolecular forces within crystalline this compound. These interactions occur between the electron-rich π-systems of adjacent benzene rings.
Computational Chemistry and Molecular Modeling
Computational methods, particularly those rooted in quantum mechanics, provide profound insights into the electronic structure and chemical properties of molecules like this compound. These theoretical calculations complement experimental data and can predict molecular geometry, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard and powerful computational tool for investigating the properties of organic molecules. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function, offering a balance of accuracy and computational efficiency. Such calculations can determine optimized geometries, vibrational frequencies, and electronic properties, including the energies of frontier molecular orbitals.
While specific DFT studies on this compound are not prominent in the surveyed literature, the application of these methods to structurally analogous molecules demonstrates the potential of this approach. For instance, DFT calculations have been successfully employed to analyze the properties of related aromatic compounds.
A fundamental application of DFT is the geometry optimization of a molecule. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. For aromatic systems like this compound, DFT calculations can accurately predict the planarity of the benzene ring and the orientation of the amine and bromo substituents. These optimized geometric parameters are crucial for understanding the molecule's steric and electronic properties and serve as the foundation for further computational analyses, such as Frontier Molecular Orbital (FMO) analysis.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. youtube.com
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations are widely used to determine the energies of these frontier orbitals.
Analysis of the related compound 5-Bromobenzene-1,3-dicarbonitrile using DFT methods provides an example of the insights gained from FMO analysis. The calculated frontier orbital energies and the resulting energy gap for this molecule are presented in the table below. This data helps in characterizing the electronic transitions and reactivity of the molecule.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -7.298 |
| LUMO | -3.572 |
| Energy Gap (ΔE) | 3.726 |
An in-depth analysis of the chemical compound this compound reveals a complex molecular landscape, characterized by its electronic properties, vibrational behavior, and potential biological interactions. Through advanced computational methods, researchers can elucidate the structural and energetic features that govern its reactivity and potential applications. This article focuses solely on the detailed structural analysis and in silico predictions for this compound.
Structural Analysis and Characterization
Theoretical and Computational Studies
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, shown in shades of blue).
For this compound, the MEP map would highlight several key features:
Negative Potential Regions: The most significant negative potential is expected to be localized around the two nitrogen atoms of the amine groups (-NH2) due to the presence of lone pair electrons. These regions represent the primary sites for electrophilic attack.
Positive Potential Regions: Positive potential regions are anticipated around the hydrogen atoms of the amine groups and the benzene (B151609) ring.
Halogen Atom Influence: The bromine atom introduces a region of slightly positive potential on its outermost surface (the σ-hole), which can participate in halogen bonding, while the area lateral to the C-Br bond would be more negative. walisongo.ac.id This dual nature of the bromine atom's electrostatic potential can influence intermolecular interactions. walisongo.ac.id
The MEP analysis provides a qualitative prediction of where the molecule is most likely to interact with other chemical species, guiding the understanding of its reaction mechanisms. nih.gov
N-H Stretching: The amine groups will exhibit symmetric and asymmetric stretching vibrations, typically appearing in the high-frequency region of the IR spectrum.
C-H Stretching: The aromatic C-H bonds will have characteristic stretching vibrations.
C-N Stretching: Vibrations involving the stretching of the carbon-nitrogen bonds.
C=C Ring Stretching: The benzene ring itself has several characteristic stretching and breathing modes.
C-Br Stretching: A lower frequency vibration corresponding to the stretching of the carbon-bromine bond.
In-plane and Out-of-plane Bending: Various bending and deformation modes of the N-H, C-H, and the aromatic ring structure.
A complete assignment of these vibrational modes can be achieved by correlating experimental spectra with theoretical frequencies calculated using methods like DFT. researchgate.net
Thermochemical properties, such as heat capacity (Cv), entropy (S), and zero-point vibrational energy (ZPVE), can be calculated from the vibrational frequencies obtained through computational analysis. These properties are essential for understanding the stability and reactivity of a compound under different thermal conditions.
Based on studies of analogous compounds like 5-Bromobenzene-1,3-dicarbonitrile, the calculated thermochemical parameters indicate how the total energy of the molecule is distributed among its translational, rotational, and vibrational degrees of freedom. researchgate.net The vibrational component typically makes the most significant contribution to the total thermal energy. researchgate.net
Table 1: Representative Thermochemical Properties (Note: Data presented is illustrative of the types of properties calculated and is based on analyses of structurally similar compounds like 5-Bromobenzene-1,3-dicarbonitrile) researchgate.net
| Property | Description |
| Zero-Point Vibrational Energy (ZPVE) | The energy of the molecule at absolute zero temperature due to its vibrational motion. |
| Heat Capacity (Cv) | The amount of heat required to raise the temperature of the substance by one degree at constant volume. |
| Entropy (S) | A measure of the disorder or randomness of the system. |
| Thermal Energy (E) | The total internal energy of the molecule, including translational, rotational, and vibrational contributions. |
Molecular Modeling and Simulation
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could be employed to understand its behavior in different environments, such as in solution or in complex with a biological target.
A key application of MD is in the identification of binding pockets on proteins. researchgate.net In a technique known as ligand-mapping MD, probe molecules (such as benzene) are used in simulations with a target protein to identify favorable binding sites. researchgate.net This approach could be adapted to study how this compound or its derivatives might interact with specific proteins, revealing potential binding sites and conformational changes that occur upon binding. The simulations would provide insights into the stability of the protein-ligand complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding process.
In silico methods use computational models to predict the biological activity of a compound before it is synthesized or tested in a lab. These predictions are based on the molecule's structural and electronic properties.
For this compound, in silico studies could involve several approaches:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. By docking this compound into the active sites of various enzymes or receptors, researchers can estimate its binding affinity and predict its potential as an inhibitor or activator. For example, derivatives of bromo- and benzene-containing compounds have been studied as potential inhibitors for targets like Mycobacterium tuberculosis polyketide synthase. nih.gov
Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups (pharmacophore) responsible for a specific biological activity. The structure of this compound could be compared to known pharmacophores to predict its potential activities.
ADME Prediction: Absorption, Distribution, Metabolism, and Excretion (ADME) properties determine the bioavailability and pharmacokinetic profile of a potential drug. nih.gov In silico tools can calculate properties like solubility, lipophilicity (LogP), and potential for metabolism by cytochrome P450 enzymes, providing an early assessment of the compound's drug-likeness. nih.gov
These computational predictions are invaluable for prioritizing compounds for further experimental investigation in drug discovery and development. nih.gov
Chemical Reactivity and Derivatization
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring in 5-Bromobenzene-1,3-diamine is highly activated towards electrophilic aromatic substitution (EAS). The two amino groups (-NH₂) are strong electron-donating groups, which increase the electron density of the aromatic ring, making it more nucleophilic. wikipedia.org These groups direct incoming electrophiles to the positions ortho and para to themselves.
In the case of this compound:
The amino group at C1 directs to positions C2, C4, and C6.
The amino group at C3 directs to positions C2, C4, and C6.
The bromine atom at C5 is a deactivating group but also directs ortho and para. Its directing influence is overwhelmed by the powerful activating effect of the two amino groups. Therefore, electrophilic substitution is strongly directed to the C2, C4, and C6 positions, which are all activated by both amine groups. Given this high degree of activation, reactions such as nitration and halogenation are expected to proceed readily, potentially even leading to polysubstitution if the reaction conditions are not carefully controlled. For instance, nitration using standard reagents like nitric acid in sulfuric acid would be expected to introduce a nitro group at the C4 or C6 position. nih.govlibretexts.org Similarly, bromination would likely occur at the available activated positions. nih.gov
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group. The mechanism involves the attack of a nucleophile on the aromatic ring to form a stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.gov
The structure of this compound, with its two powerful electron-donating amino groups, renders the aromatic ring electron-rich. This electronic character deactivates the ring towards attack by nucleophiles. Consequently, the compound is not expected to undergo SNAr reactions under standard conditions. While reactions can sometimes be forced under extreme temperatures and pressures, or proceed through an alternative benzyne (B1209423) mechanism, the electron-rich nature of the substrate makes these pathways unfavorable. nih.gov
Amine Reactivity
The two primary amine groups are key sites for a variety of chemical transformations, including acylation, alkylation, and condensation reactions.
The lone pairs of electrons on the nitrogen atoms of the amine groups make them nucleophilic. They readily react with acylating agents, such as acid chlorides and anhydrides, in nucleophilic acyl substitution reactions to form stable amide derivatives. quizlet.com For example, the reaction with acetic anhydride (B1165640) would yield the corresponding diacetylated product, 5-bromo-N1,N3-diacetylbenzene-1,3-diamine. This type of reaction can be useful for protecting the amine groups or for introducing new functional moieties. hoffmanchemicals.com
Similarly, the amine groups can undergo alkylation with agents like alkyl halides. mdpi.com Reaction with an excess of an alkylating agent, such as methyl iodide, would be expected to lead to the formation of a mixture of mono-, di-, tri-, and even tetra-alkylated products, ultimately yielding a quaternary ammonium (B1175870) salt. Controlling the degree of alkylation can be challenging but allows for the synthesis of various secondary and tertiary amine derivatives. youtube.com
Aromatic diamines are valuable precursors for the synthesis of heterocyclic compounds, particularly benzodiazepines, through condensation reactions with dicarbonyl compounds. The reaction of 1,3-diamines with 1,3-dicarbonyl compounds, such as acetylacetone, typically leads to the formation of a seven-membered 1,4-diazepine ring system. rsc.org This transformation is often catalyzed by acids. The reaction proceeds through initial imine formation, followed by an intramolecular cyclization and dehydration. nih.govrsc.org The use of this compound in such reactions would produce bromo-substituted benzodiazepine (B76468) derivatives, which are scaffolds of interest in medicinal chemistry. mdpi.com
| Reactant 1 | Reactant 2 | Product Class |
| This compound | 1,3-Diketone (e.g., Acetylacetone) | Bromo-substituted 1,4-Benzodiazepine |
| This compound | β-Ketoester (e.g., Ethyl acetoacetate) | Bromo-substituted 1,5-Benzodiazepin-2-one |
| This compound | 1,2-Diketone (e.g., Benzil) | Bromo-substituted Quinoxaline derivative |
This table illustrates the expected product classes from condensation reactions based on known reactivity of phenylenediamines. nih.govrsc.orgresearchgate.net
Reactivity of the Bromine Moiety
The carbon-bromine bond in this compound provides a reactive site for the formation of new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. This functionality is largely unaffected by the amine groups, allowing for selective derivatization at the C5 position.
Aryl bromides are common and effective substrates for a variety of palladium-catalyzed cross-coupling reactions due to their favorable reactivity in the oxidative addition step of the catalytic cycle. nih.gov
Suzuki Reaction: The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an aryl halide with an organoboron reagent, such as a boronic acid, in the presence of a palladium catalyst and a base. nih.govresearchgate.net this compound can be coupled with various aryl or vinyl boronic acids to generate more complex molecular architectures. mdpi.comresearchgate.netresearchgate.net
Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. mdpi.commdpi.com this compound can react with alkenes like styrene (B11656) or acrylates, catalyzed by a palladium complex in the presence of a base, to introduce a vinyl group at the C5 position. u-szeged.huresearchgate.netsctunisie.orgresearchgate.net This reaction is a powerful tool for extending carbon chains and creating conjugated systems.
Sonogashira Reaction: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. u-szeged.hu This reaction is typically cocatalyzed by palladium and copper salts and requires a base. researchgate.netresearchgate.net The reaction of this compound with terminal alkynes such as phenylacetylene (B144264) would yield 5-alkynyl-substituted-1,3-diaminobenzene derivatives. beilstein-journals.orgd-nb.info
Below is a table summarizing typical conditions for these cross-coupling reactions using bromobenzene (B47551) as a representative aryl bromide.
| Reaction | Coupling Partner | Catalyst | Base | Solvent | Typical Yield |
| Suzuki | Phenylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃ | Ethanol (B145695)/Water | High researchgate.net |
| Heck | Styrene | Pd(OAc)₂ | Na₂CO₃ | NMP | High u-szeged.hu |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | High researchgate.net |
This interactive table provides examples of typical reaction conditions for palladium-catalyzed cross-coupling reactions of bromobenzene, which are analogous to the expected reactions of this compound.
Reductive Debromination
Reductive debromination is a chemical transformation that involves the removal of a bromine atom from a molecule and its replacement with a hydrogen atom. This process can be achieved using various reducing agents and catalytic systems. While specific studies detailing the reductive debromination of this compound are not extensively documented in readily available literature, the reaction is a common strategy in organic synthesis to modify aromatic compounds. For a substrate like this compound, this reaction would yield m-Phenylenediamine.
The general mechanism for such a reaction often involves a catalyst, such as palladium on carbon (Pd/C), and a hydrogen source like hydrogen gas (H₂), hydrazine, or ammonium formate (B1220265). The catalyst facilitates the cleavage of the carbon-bromine (C-Br) bond and the subsequent formation of a carbon-hydrogen (C-H) bond.
Table 1: General Conditions for Reductive Debromination of Aryl Bromides
| Catalyst | Hydrogen Source | Solvent | General Applicability |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol, Methanol | Common, efficient for various substrates |
| Raney Nickel | Hydrogen Gas (H₂) | Ethanol | Alternative to palladium |
| Palladium Acetate (B1210297) with Phosphine (B1218219) Ligands | Formic Acid/Triethylamine | DMF, DMSO | Used in homogeneous catalysis |
For this compound, the presence of two amino groups might influence the reaction conditions, potentially requiring protection of these groups or specific catalyst choices to avoid side reactions.
Heterocyclic Ring Formation using this compound as a Precursor
The diamine functionality of this compound makes it a valuable building block for the synthesis of various heterocyclic compounds. The two amino groups can react with bifunctional reagents to form fused ring systems.
Benzimidazoles are a class of heterocyclic compounds featuring a benzene ring fused to an imidazole (B134444) ring. nih.gov Their synthesis typically involves the condensation of an ortho-phenylenediamine (a 1,2-diamine) with an aldehyde or a carboxylic acid derivative. nih.govsemanticscholar.org
While this compound is a meta-diamine (1,3-diamine), it is not the direct precursor for the standard synthesis of the benzimidazole (B57391) core, which requires adjacent amino groups (1,2-diamine). However, it can be used to synthesize substituted benzimidazoles if it is first incorporated into a larger structure that subsequently undergoes cyclization. More commonly, a related compound, 3-Bromo-1,2-benzenediamine, would be the appropriate starting material for producing brominated benzimidazoles directly. The general synthesis of benzimidazoles from o-phenylenediamines is a widely studied reaction, often catalyzed by acids or performed under high temperatures. nih.gov
Table 2: Common Methods for Benzimidazole Synthesis from o-Phenylenediamines
| Reagent | Catalyst/Conditions | Description |
| Aldehydes | Oxidizing agent (e.g., NaHSO₃), or acid catalyst | Condensation reaction to form the imidazole ring. semanticscholar.org |
| Carboxylic Acids | Strong acid (e.g., HCl, PPA), heat | Phillips-Ladenburg synthesis, requires harsh conditions. |
| N,N'-Carbonyldiimidazole (CDI) | DMF, Room Temperature | Milder conditions for forming benzimidazol-2-ones. mdpi.com |
Imidazo[4,5-b]pyridine is a heterocyclic system where an imidazole ring is fused to a pyridine (B92270) ring. uctm.edu The synthesis of this scaffold typically requires a diaminopyridine as the starting material. mdpi.comeurjchem.com For instance, the reaction of 5-bromo-2,3-diaminopyridine with an aldehyde like benzaldehyde (B42025) leads to the formation of a 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. mdpi.com
This compound, being a benzene derivative, is not a suitable precursor for the direct synthesis of the imidazo[4,5-b]pyridine ring system. The construction of this heterocycle fundamentally requires a pyridine ring with two adjacent amino groups to build the fused imidazole ring upon.
Coordination Chemistry Applications
The presence of two nitrogen atoms in this compound allows it to act as a potential ligand in coordination chemistry, capable of binding to metal ions.
This compound can be used directly as a bidentate ligand, coordinating to a metal center through the lone pairs of electrons on its two nitrogen atoms. More frequently, it serves as a scaffold to synthesize more complex ligands. For example, the amino groups can be reacted with other molecules to create Schiff base ligands. These reactions typically involve the condensation of the diamine with aldehydes or ketones, resulting in a di-imine ligand with enhanced coordinating abilities and structural rigidity.
The synthesis of such ligands is often straightforward, involving mixing the diamine and the carbonyl compound in a suitable solvent like ethanol and heating the mixture.
Ligands derived from diamines can form stable complexes with a variety of transition metals. researchgate.netnih.gov While specific research on complexes of this compound is limited, the principles of coordination chemistry with similar aromatic diamines are well-established. The resulting metal complexes can exhibit interesting electronic, magnetic, and structural properties.
The formation of a metal complex involves the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or sulfates) in a suitable solvent. The geometry of the resulting complex (e.g., octahedral, tetrahedral, or square planar) depends on the metal ion, its oxidation state, and the nature of the ligand. mdpi.com Characterization of these complexes is typically performed using techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, and X-ray crystallography.
Table 3: Potential Metal Complexes and Their Characteristics
| Metal Ion | Typical Coordination Geometry | Potential Application Area |
| Copper(II) | Square Planar, Octahedral | Catalysis, Antimicrobial agents |
| Nickel(II) | Square Planar, Octahedral | Materials Science, Catalysis |
| Cobalt(II) | Tetrahedral, Octahedral | Magnetic Materials, Bioinorganic Chemistry |
| Manganese(II) | Octahedral | Catalysis, Imaging agents mdpi.com |
The electronic properties of the this compound-derived ligand, influenced by the electron-withdrawing bromine atom and electron-donating amino groups, would in turn affect the properties of the resulting metal complex.
Catalytic Applications of Metal Complexes Derived from this compound Remain an Unexplored Area of Research
Despite the versatile role of diamine ligands in coordination chemistry and catalysis, a thorough review of scientific literature reveals a significant gap in the documented catalytic applications of metal complexes specifically incorporating this compound. While the broader class of phenylenediamines has been utilized in the development of catalysts for various organic transformations, the specific bromo-substituted derivative at the 5-position appears to be an untapped resource in the field of catalysis.
The amine functionalities of this compound present viable coordination sites for a wide array of transition metals, theoretically enabling the formation of stable metal complexes. The electronic properties of the ligand, influenced by the electron-withdrawing bromine atom and the electron-donating amine groups, could potentially modulate the catalytic activity of the metallic center. However, at present, there are no specific research findings or detailed studies available in the public domain that describe the synthesis, characterization, and catalytic evaluation of such metal complexes.
Consequently, data on the performance of these potential catalysts in specific reactions, including reaction yields, enantiomeric excess (for asymmetric catalysis), and turnover numbers, is non-existent. The exploration of metal complexes bearing the this compound ligand framework represents a prospective area for future research. Such studies would be essential to determine if these compounds can offer any novel catalytic activities or advantages over existing systems.
Applications in Advanced Materials Science
Polymer Chemistry and Polymerization Reactions
The bifunctional nature of 5-Bromobenzene-1,3-diamine, conferred by its two amine groups, makes it a suitable candidate for polymerization reactions. These amine groups can react with various co-monomers to form the backbone of high-performance polymers.
Aromatic diamines are fundamental monomers in the synthesis of thermally stable polymers such as polyimides and polyamides. The diamine component is crucial in defining the final properties of the polymer, including its thermal stability, mechanical strength, and solubility. This compound can be polymerized with dianhydrides or diacyl chlorides to produce polyimides and polyamides, respectively.
The inclusion of a bromine atom in the polymer backbone offers several advantages:
Enhanced Thermal Stability: The high mass of the bromine atom can increase the polymer's decomposition temperature.
Flame Retardancy: Brominated compounds are well-known for their flame-retardant properties, an essential feature for materials used in electronics and aerospace.
Modified Solubility: The bromo-substituent alters the polarity and intermolecular interactions of the polymer chains, which can be used to tune solubility in specific organic solvents for better processability.
Polymers derived from phenylenediamines exhibit redox activity and electrical conductivity, properties that are influenced by the substituents on the aromatic ring. scispace.com The synthesis of polymers from various aromatic diamines has been shown to produce materials with high molecular weights, which are essential for forming tough and flexible films. mdpi.com For instance, poly(1,3-diaminobenzene) can be synthesized via oxidative polymerization to create polymers with structures similar to polyaniline, known for its conductive properties. researchgate.net The introduction of a bromine atom onto this backbone is a strategic approach to further modify these electronic and physical properties.
Table 1: Properties of Poly(benzoxazole imide)s Derived from Isomeric Diamines This table illustrates how the structure of the diamine monomer influences the thermal and mechanical properties of the resulting polymers. While not this compound, it demonstrates the principle of monomer-property relationships. rsc.org
| Polymer Series | Tg (°C) | Td5% (°C, N2) | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| PI-a Series | 285–351 | 510–559 | 103–126 | 2.9–3.7 |
| PI-b Series | 303–363 | 534–564 | 108–123 | 3.1–3.6 |
Data sourced from a study on poly(benzoxazole imide)s derived from isomeric diamines. rsc.org
Cross-linking agents are molecules with two or more reactive ends that can form chemical bonds between polymer chains, creating a three-dimensional network. This process enhances the material's mechanical strength, thermal stability, and chemical resistance. With its two amine functional groups, this compound can act as a diamine cross-linker.
Diamine monomers are used to cross-link materials like graphene oxide (GO) composite membranes. In such applications, the amine groups react with oxygen-containing functional groups (e.g., epoxides, carboxylic acids) on the GO sheets, creating covalent bonds that bridge the sheets together. frontiersin.orgnih.gov This cross-linking can control the interlayer spacing of the membrane and improve its stability and filtration performance. frontiersin.orgnih.gov Similarly, triamine cross-linkers have been successfully used to synthesize covalently cross-linked sulfonated polyimide membranes, significantly improving their hydrolytic and oxidative stabilities for fuel cell applications. niscpr.res.in The use of this compound as a cross-linker could impart enhanced thermal properties and flame retardancy to the resulting network material.
Functional Materials Development
The unique electronic and structural characteristics of this compound make it a promising precursor for the development of various functional materials.
Polymers based on aromatic diamines, such as polyphenylenediamines, are investigated for their conductive properties and redox activity. scispace.com These properties make them suitable for applications in sensors, anti-corrosion coatings, and other electronic devices. scispace.com Polyimides derived from aromatic diamines are widely used in the electronics industry as interlayer dielectrics and passivation layers due to their excellent thermal stability and low dielectric constants. google.com
The bromine substituent on the this compound monomer can be used to fine-tune the electronic properties of the resulting material. The electron-withdrawing nature of bromine can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for charge injection and transport in electronic devices. Furthermore, heavy atoms like bromine can increase the refractive index of a material, a desirable property for certain optical applications like flexible optical waveguides. rsc.org
Aromatic diamines are often integral components of fluorescent probes and organic light-emitting materials. They can function as electron-donating moieties within a molecule that exhibits intramolecular charge transfer (ICT), a common mechanism for fluorescence. nih.gov Upon excitation with light, an electron is transferred from the diamine part of the molecule to an electron-accepting part, and the subsequent relaxation to the ground state can result in the emission of light.
A study on Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine demonstrated its use as a fluorescent probe for the sensitive detection of phosgene (B1210022) gas. nih.gov The ortho-diamine group was key to the sensing mechanism. nih.gov This suggests that the diamine functionality in this compound could similarly be exploited in the design of new fluorescent chemosensors. The bromine atom could further influence the photophysical properties, potentially leading to shifts in the emission wavelength or an increase in phosphorescence through the heavy-atom effect.
In organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells, hole transport materials (HTMs) are essential for efficient device operation. A high glass transition temperature (Tg) is a critical property for these materials, as it ensures morphological stability of the device during operation, especially at elevated temperatures, leading to longer device lifetimes. researchgate.net
Many high-performance HTMs are based on aromatic amine structures. osti.gov Researchers have synthesized HTMs with Tg values exceeding 150 °C and even approaching 200 °C by designing rigid and bulky molecular structures. researchgate.net While this compound is not an HTM itself, it serves as a valuable building block for synthesizing larger, more complex HTM molecules. Its rigid phenyl ring can be incorporated into a larger conjugated system. The polar bromine group can increase intermolecular forces, and its presence can contribute to a more amorphous (less crystalline) morphology, both of which can lead to a higher Tg. The ability to create HTMs with high Tg is crucial for developing highly stable OLEDs and other organic optoelectronic devices. researchgate.net
Table 2: Glass Transition Temperatures (Tg) of Selected Hole Transport Materials This table highlights the importance of molecular structure in achieving high Tg values, a key goal in the design of stable organic electronic devices.
| Hole Transport Material | Glass Transition Temperature (Tg) | Reference |
| spiro-OMeTAD | 121 °C | researchgate.net |
| TCTA | 151 °C | researchgate.net |
| TANPA | 154 °C | researchgate.net |
| TA nih.govH | 168 °C | mdpi.com |
| TBTA nih.govH | 195 °C | mdpi.com |
| NPhenD / NAD | ~200 °C | researchgate.net |
Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. Crystal engineering, a subset of this field, involves the design and synthesis of crystalline solids with desired physical and chemical properties. The unique arrangement of functional groups in this compound makes it a candidate for creating intricate supramolecular architectures.
The self-assembly of this compound is primarily dictated by the interplay of hydrogen bonds formed by the amine groups and potential halogen bonding involving the bromine atom. The two amine groups can act as hydrogen bond donors, while the nitrogen atoms can also serve as acceptors. This allows for the formation of extended networks.
The bromine atom introduces the possibility of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. This can lead to directional interactions with Lewis bases, further guiding the self-assembly process and influencing the final supramolecular structure. The interplay of these interactions can result in the formation of one-, two-, or three-dimensional networks. While specific studies on the self-assembly of this compound are not widely reported, the principles of supramolecular chemistry suggest its potential to form predictable and stable structures.
Table 1: Potential Intermolecular Interactions in the Self-Assembly of this compound
| Interaction Type | Donor | Acceptor | Role in Self-Assembly |
| Hydrogen Bonding | Amine (N-H) | Amine (N) | Formation of chains, sheets, and 3D networks. |
| Halogen Bonding | Bromine (C-Br) | Lewis Bases (e.g., N, O) | Directional control of molecular packing. |
| π-π Stacking | Benzene (B151609) Ring | Benzene Ring | Stabilization of layered structures. |
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The diamine nature of this compound makes it a suitable candidate for use as a ligand or a component of a larger ligand in the synthesis of MOFs. The two amine groups can coordinate to metal centers, forming the nodes of the framework.
The presence of the bromine atom can serve multiple purposes in MOF design. It can be used to functionalize the pores of the MOF, imparting specific chemical properties. For instance, the bromine atom could act as a site for post-synthetic modification, where other functional groups are introduced after the framework has been assembled. This allows for the tuning of the MOF's properties for specific applications, such as catalysis or gas separation.
Table 2: Potential Roles of this compound in MOF Synthesis
| Feature | Role | Potential Outcome |
| Two Amine Groups | Coordination to metal ions | Formation of the framework structure. |
| Bromine Atom | Pore functionalization | Modified chemical environment within the MOF pores. |
| Bromine Atom | Site for post-synthetic modification | Introduction of new functionalities after MOF formation. |
| Aromatic Ring | Structural backbone | Provides rigidity and defined geometry to the framework. |
Biological Activities and Medicinal Chemistry Research
Antimicrobial Activity
No research data was found on the antimicrobial activity of 5-Bromobenzene-1,3-diamine.
Antibacterial Efficacy
No studies detailing the antibacterial efficacy of this compound were found in the searched literature.
Antifungal Efficacy
No studies detailing the antifungal efficacy of this compound were found in the searched literature.
Antibiofilm Activity
No studies concerning the antibiofilm activity of this compound were identified.
Mechanisms of Antimicrobial Action
As no antimicrobial activity has been reported, there is no information on the potential mechanisms of action for this compound.
Enzyme Inhibition Studies
No research data was found on the enzyme inhibitory activity of this compound against cholinesterases.
Cholinesterase Inhibition (AChE, BChE)
No studies evaluating the inhibitory effects of this compound on Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) were found.
Alpha-Glucosidase Inhibition
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes mellitus. nih.gov By blocking this enzyme, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, which helps in controlling post-meal blood glucose levels. nih.govscielo.br While clinically used α-glucosidase inhibitors like acarbose (B1664774) are effective, they can be associated with gastrointestinal side effects, prompting the search for new and more potent inhibitors. nih.govmdpi.com
Derivatives synthesized from brominated compounds have shown potential as effective α-glucosidase inhibitors. nih.gov For instance, studies on natural brominated metabolites from marine algae have identified compounds with significant inhibitory activity against the α-glucosidase enzyme. nih.gov One study on marine-derived bromophenols reported a potent competitive inhibitor, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), with an exceptionally low IC₅₀ value of 0.098 μM. mdpi.com Other research has explored various synthetic derivatives, with some showing IC₅₀ values significantly lower than the standard drug, acarbose, indicating superior inhibitory performance. scielo.brnih.gov
The following table summarizes the alpha-glucosidase inhibitory activity of selected compounds, demonstrating the potential of this chemical class.
| Compound | IC₅₀ Value (μM) | Source |
| Compound 7 (from Dictyopteris hoytii) | 30.5 ± 0.41 | nih.gov |
| Diethyl-2-bromobenzene 1,4-dioate (Compound 2) | 234.2 ± 4.18 | nih.gov |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | 0.098 | mdpi.com |
| Acarbose (Reference Drug) | 5.31 (mM) | researchgate.net |
Molecular Docking with Enzyme Active Sites
To understand the mechanism of inhibition at a molecular level, computational molecular docking studies are employed. nih.gov These studies predict the binding interactions between a ligand (the inhibitor) and the active site of a protein (the enzyme). researchgate.netnih.gov For α-glucosidase, docking studies help elucidate how brominated compounds bind to and inhibit the enzyme. nih.gov
Research has shown that the inhibitory action of these compounds involves interactions with key amino acid residues in the enzyme's active site, such as Asp203, Asp327, and Asp542. nih.gov For example, molecular docking of brominated metabolites from the marine alga Dictyopteris hoytii was performed on a homology model of S. cerevisiae α-glucosidase to predict their binding modes. nih.gov Similarly, studies on bavachalcone, a different type of inhibitor, revealed that its inhibitory effect stems from the formation of hydrogen bonds with residues like trp391, arg428, and trp710. scielo.br These interactions stabilize the enzyme-inhibitor complex, blocking the substrate from accessing the catalytic site and thereby inhibiting the enzyme's function. mdpi.com
Anticancer Research and Antitumor Activity
This compound is a valuable precursor in the synthesis of targeted anticancer agents. Its structural framework is incorporated into more complex molecules designed to interfere with specific pathways that drive tumor growth and proliferation.
Indolocarbazole Derivatives as Anticancer Agents
Indolocarbazoles are a class of alkaloids, some of which are derived from microbial fermentation, that exhibit potent antitumor activity. magtech.com.cn These compounds can act on multiple cellular targets, including protein kinases and topoisomerases, leading to cell cycle arrest and apoptosis. magtech.com.cnresearchgate.net The development of synthetic indolocarbazole derivatives aims to create more selective inhibitors with improved efficacy against cancer cells. magtech.com.cnresearchgate.net While research highlights the promise of indolocarbazole derivatives in cancer therapy, with some compounds undergoing preclinical and clinical trials, their direct synthesis from this compound is not the primary focus of the available literature. researchgate.net However, the synthesis of diverse heterocyclic compounds for anticancer applications often utilizes versatile building blocks like substituted benzene (B151609) diamines.
EGFR Mutation Targeting
The epidermal growth factor receptor (EGFR) is a crucial target in cancer therapy, particularly for non-small-cell lung cancer (NSCLC). nih.govnih.gov Mutations in the tyrosine kinase (TK) domain of EGFR can lead to uncontrolled cell proliferation. nih.gov Tyrosine kinase inhibitors (TKIs) are designed to block the activity of this receptor. mdpi.com
A significant challenge in EGFR-TKI therapy is acquired resistance, often due to a secondary mutation known as T790M. nih.gov This has driven the development of third-generation EGFR-TKIs that can effectively target these resistant mutations. nih.gov this compound has been used as a key starting material in the synthesis of novel radiolabeled inhibitors designed to target EGFR with activating double mutations (L858R/T790M). nih.gov These imaging agents can potentially be used in positron emission tomography (PET) to detect the presence of these specific mutations, helping to guide treatment decisions for patients with NSCLC. nih.gov
Antioxidant Properties
Antioxidants are compounds that can neutralize harmful free radicals and reactive oxygen species (ROS), thereby reducing oxidative stress, which is implicated in numerous diseases. nih.gov Natural bromophenols found in marine life and their synthetic derivatives have been investigated for their antioxidant capabilities. nih.gov The antioxidant potential of these compounds is often evaluated through various bioanalytical methods that measure their ability to reduce oxidized species, such as their ferric (Fe³⁺) and cupric (Cu²⁺) ion reducing capacities. nih.gov Studies on benzylic acid-derived bromophenols have shown that they possess electron-donating properties capable of neutralizing free radicals, suggesting their potential application in biological systems to mitigate oxidative damage. nih.gov
Radical Scavenging Activity
A key measure of antioxidant potential is radical scavenging activity, which is the ability of a compound to directly interact with and neutralize free radicals. This activity is commonly assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govmdpi.com The DPPH radical is a stable free radical that changes color upon reduction, allowing for spectrophotometric measurement of scavenging activity. mdpi.com
Research has demonstrated that bromophenol derivatives can be effective scavengers of both DPPH and ABTS radicals. nih.gov The efficiency of this activity is often quantified by the IC₅₀ or EC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the radicals. For example, certain palladium complexes have shown strong, dose-dependent radical scavenging activity, with some exhibiting higher potency than standard antioxidants like quercetin (B1663063) in specific assays. researchgate.net This indicates that compounds derived from precursors like this compound could be developed into potent radical scavengers.
| Compound/Standard | Assay | IC₅₀ / EC₅₀ Value (μM) | Source |
| BHT (Butylated hydroxytoluene) | DPPH | 4.12 | nih.gov |
| BHA (Butylated hydroxyanisole) | DPPH | 11.17 | nih.gov |
| Trolox | DPPH | 11.75 | nih.gov |
| α-Tocopherol | DPPH | 23.89 | nih.gov |
| Quercetin | ABTS | 5.56 ± 0.97 | researchgate.net |
| Palladium Complex 1 | DPPH | 1.14 ± 0.90 | researchgate.net |
| Palladium Complex 1 | ABTS | 5.78 ± 0.98 | researchgate.net |
Neurological Applications (e.g., Alzheimer's Disease)
The core structure of this compound, a phenylenediamine, is a recognized scaffold in medicinal chemistry. Research into similarly structured compounds has provided a rationale for exploring its potential in neurological disorders. For instance, a related compound, N,N'-diacetyl-p-phenylenediamine (DAPPD), has shown significant neuroprotective effects in a transgenic mouse model of Alzheimer's disease. DAPPD was found to improve cognitive deficits by enhancing the phagocytic activity of microglia, the resident immune cells of the brain, which are responsible for clearing amyloid-beta plaques, a key pathological hallmark of Alzheimer's disease.
Furthermore, the significance of the bromo- and diamino- functionalities, both present in this compound, has been highlighted in studies of other small molecules. One notable example is a derivative of 2,4-diaminoquinazoline bearing a 4-bromobenzyl group, which was identified as a potent inhibitor of β-amyloid aggregation. This suggests that the specific combination of a diamino-phenyl ring and a bromine atom could be a valuable starting point for the design of novel anti-amyloidogenic agents.
These findings, while not directly involving this compound, provide a strong impetus for further investigation into its potential therapeutic utility in Alzheimer's disease and other neurodegenerative conditions.
Biological Mechanism Elucidation
Understanding the precise biological mechanisms through which a compound exerts its effects is crucial for drug development. For this compound, this area of research is still in its nascent stages. However, by examining related compounds, potential pathways and molecular targets can be hypothesized.
Based on the activities of structurally analogous compounds, several potential molecular targets for this compound in the context of Alzheimer's disease can be proposed. A primary area of interest is the inhibition of protein kinases. Kinases are enzymes that play a critical role in cell signaling, and their dysregulation has been implicated in the pathology of Alzheimer's disease. The bromoaniline moiety, a key feature of this compound, is a common structural motif in a variety of kinase inhibitors. Therefore, it is plausible that this compound or its derivatives could exhibit inhibitory activity against kinases relevant to Alzheimer's pathology, such as those involved in tau hyperphosphorylation.
Another potential target is the amyloid-beta peptide itself. As mentioned, compounds with structural similarities have been shown to inhibit the aggregation of amyloid-beta. This suggests that this compound might directly interact with amyloid-beta monomers or oligomers, preventing their assembly into toxic plaques.
Further research, including high-throughput screening and target identification studies, is necessary to definitively identify the molecular targets of this compound.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. While specific SAR studies for this compound in neurological applications have not yet been published, preliminary inferences can be drawn from existing research on related molecules.
The study on 2,4-diaminoquinazoline derivatives, for example, provides a basis for understanding the role of the bromo-substituent. The superior potency of the 4-bromobenzyl derivative in inhibiting amyloid-beta aggregation suggests that the position and nature of the halogen atom are critical for activity. This implies that for this compound, the bromine at the 5-position of the benzene ring is likely to significantly influence its biological profile.
Future SAR studies on this compound would systematically explore modifications to its structure to optimize its potential therapeutic effects. This would involve synthesizing a library of analogs with variations in the position and type of halogen substituent, as well as modifications to the amino groups. These studies would be instrumental in developing more potent and selective compounds for the potential treatment of Alzheimer's disease.
Analytical and Spectroscopic Studies for Research Applications
Method Development for Quantitative Analysis
The development of robust quantitative analytical methods is essential for accurately determining the concentration of 5-Bromobenzene-1,3-diamine in solutions or reaction mixtures. High-performance liquid chromatography (HPLC) with UV detection is a commonly employed technique for such purposes due to its sensitivity, specificity, and wide availability.
A typical method development process would involve the systematic optimization of several key parameters to achieve the desired performance characteristics, including sensitivity, linearity, accuracy, and precision. The selection of an appropriate stationary phase (column), mobile phase composition, and detector wavelength are critical first steps. For a polar compound like this compound, a reversed-phase column, such as a C18, is often a suitable choice.
The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, would be optimized to achieve adequate retention and resolution of the analyte from any potential impurities. The pH of the aqueous phase can be adjusted to control the ionization state of the diamine, thereby influencing its retention behavior.
Method validation is a critical final step to ensure the reliability of the quantitative method. This involves assessing parameters such as linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Illustrative Data for a Validated HPLC-UV Method:
| Validation Parameter | Typical Performance Characteristic |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
This table represents typical performance characteristics for a well-developed HPLC-UV method for a small aromatic amine and is for illustrative purposes.
Chromatographic Techniques (HPLC, LC-MS, UPLC)
Chromatographic techniques are central to the analysis of this compound, enabling its separation, identification, and quantification.
High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse technique for the routine analysis of this compound. The aromatic nature of the molecule allows for sensitive detection using a UV detector, typically in the range of 210-280 nm. Isocratic elution, where the mobile phase composition remains constant, is often sufficient for simple purity assessments. However, gradient elution, where the mobile phase composition changes over time, may be necessary to resolve closely related impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) provides a higher level of specificity and sensitivity compared to HPLC-UV. By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, it is possible to confirm the identity of this compound by its molecular weight and fragmentation pattern. This is particularly useful for identifying unknown impurities and degradation products. In LC-MS analysis, the mobile phase components must be volatile, so buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are often used instead of non-volatile salts like phosphate.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle size columns (typically <2 µm) to achieve higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. A UPLC method for this compound would offer significant advantages in high-throughput screening and in the analysis of complex reaction mixtures where high peak capacity is required to resolve all components.
Typical Chromatographic Conditions:
| Parameter | HPLC | LC-MS | UPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 3.5 µm | BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.3 mL/min | 0.4 mL/min |
| Detection | UV at 254 nm | ESI+, Scan or SIM | PDA, ESI+, Scan or SIM |
This table provides representative chromatographic conditions that could be adapted for the analysis of this compound.
Quality Control and Purity Assessment for Research Samples
Ensuring the quality and purity of research samples of this compound is paramount for the reliability and reproducibility of experimental results. A comprehensive quality control (QC) program for this compound would typically involve a combination of chromatographic and spectroscopic techniques.
The purity of a batch of this compound is commonly assessed by HPLC or UPLC with a photodiode array (PDA) detector. This allows for the determination of the area percentage of the main peak relative to any impurity peaks. A purity of ≥98% is often required for use in sensitive research applications.
Identity confirmation is a critical aspect of quality control. While retention time in chromatography provides an initial indication of identity, it is not definitive. Therefore, spectroscopic techniques are employed for unambiguous confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for elucidating the chemical structure of the compound and confirming that it is indeed this compound. Mass spectrometry (MS), often coupled with LC, provides confirmation of the molecular weight.
A Certificate of Analysis (CoA) for a research-grade sample of this compound would typically include the following information:
Example Certificate of Analysis Data:
| Test | Specification | Result |
| Appearance | Off-white to light brown solid | Conforms |
| Purity (HPLC) | ≥ 98.0% | 99.2% |
| Identity (¹H NMR) | Conforms to structure | Conforms |
| Mass Spectrum (m/z) | [M+H]⁺ = 187.0 | 187.0 |
| Melting Point | 88-92 °C | 90.5 °C |
This table is a representation of typical data found on a Certificate of Analysis for a research-grade chemical.
By implementing rigorous analytical and spectroscopic studies, researchers can be confident in the quality and integrity of the this compound used in their investigations, leading to more reliable and meaningful scientific outcomes.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes
While established methods for the synthesis of 5-Bromobenzene-1,3-diamine exist, ongoing research is focused on developing more efficient, sustainable, and scalable synthetic routes. A common laboratory-scale synthesis involves the reduction of 3,5-dinitrobromobenzene. This process typically utilizes reagents such as iron powder in the presence of an acid or catalytic hydrogenation.
Future research in this area is directed towards the use of more environmentally benign reducing agents and catalyst systems. For instance, the exploration of transfer hydrogenation methodologies, which employ safer hydrogen donors, could offer a more sustainable alternative. Furthermore, the development of continuous flow processes for the reduction of the dinitro precursor could enhance reaction efficiency, safety, and scalability, making the production of this compound more amenable to industrial applications.
Another promising avenue is the investigation of catalytic amination reactions. Research into the direct, palladium-catalyzed amination of 1,3-dibromo-5-halobenzenes could provide a more direct and atom-economical route to this compound and its derivatives. Optimization of reaction conditions, including the choice of catalyst, ligand, and base, will be crucial for achieving high yields and selectivity.
Table 1: Comparison of Synthetic Approaches for m-Phenylenediamines
| Method | Starting Material | Key Reagents/Catalysts | Advantages | Challenges |
| Nitration-Reduction | Benzene (B151609) | Nitrating agents (e.g., HNO₃/H₂SO₄), Reducing agents (e.g., Fe/HCl, H₂/Pd-C) | Well-established, high-yielding | Use of harsh reagents, multi-step process |
| Catalytic Amination | Dihalobenzenes | Ammonia or amine source, Palladium or Copper catalysts | Potentially more direct, atom-economical | Catalyst cost and optimization, harsh conditions may be required |
Exploration of New Biological Targets
The structural motif of a substituted phenylenediamine is present in numerous biologically active compounds, suggesting that derivatives of this compound could interact with a range of biological targets. Current research indicates potential applications in oncology and infectious diseases.
Substituted o-phenylenediamines have demonstrated antitumor activity, and it is plausible that derivatives of the meta-isomer, this compound, could exhibit similar properties. For instance, recent studies have shown that diaminopyrimidine derivatives can act as potent inhibitors of Focal Adhesion Kinase (FAK), a protein implicated in cancer cell proliferation and migration. nih.gov The diamino functionality of this compound provides a key pharmacophoric element for the synthesis of such kinase inhibitors.
Furthermore, the aniline (B41778) scaffold is a common feature in antimicrobial agents. The bromine substituent on the this compound ring can enhance lipophilicity and potentially improve cell membrane permeability, a desirable trait for antibacterial and antifungal compounds. Research into the synthesis of novel heterocyclic compounds, such as thiazoles and thiadiazoles, from this compound could lead to the discovery of new antimicrobial agents with novel mechanisms of action.
Enzyme inhibition is another promising area of investigation. Aniline and its derivatives have been shown to inhibit various enzymes, and the specific substitution pattern of this compound could be exploited to design selective inhibitors for targets such as carbonic anhydrases or various proteases.
Integration into Advanced Functional Materials
The bifunctional nature of this compound, possessing two reactive amine groups and a bromine atom, makes it an attractive monomer for the synthesis of high-performance polymers and functional materials.
In the realm of polymer chemistry, m-phenylenediamines are well-known monomers for the production of aramid fibers, such as Nomex®, which are prized for their thermal stability and flame resistance. The incorporation of this compound into polyamide or polyimide backbones could introduce enhanced properties. The bromine atom can increase the polymer's flame retardancy and modify its solubility and processing characteristics. Furthermore, the bromine atom serves as a handle for post-polymerization modification, allowing for the introduction of other functional groups to tailor the material's properties for specific applications, such as gas separation membranes or coatings.
The diamine functionality also allows for its use as a curing agent for epoxy resins, potentially imparting improved thermal and mechanical properties to the resulting thermoset. Moreover, the inherent antimicrobial properties associated with some brominated aromatic compounds suggest that polymers derived from this compound could find use in applications requiring resistance to microbial growth.
Table 2: Potential Applications of this compound in Functional Materials
| Material Type | Potential Role of this compound | Desired Properties |
| High-Performance Polymers (e.g., Polyamides, Polyimides) | Monomer | Enhanced thermal stability, flame retardancy, chemical resistance |
| Functional Coatings | Monomer or additive | Antimicrobial activity, improved adhesion, corrosion resistance |
| Epoxy Resins | Curing agent | Increased glass transition temperature, improved mechanical strength |
| Membranes | Monomer for active layer | Tailored porosity for gas separation or water purification |
Computational Design and Predictive Modeling for Derivatives
Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of novel derivatives of this compound for both biological and materials science applications.
In Silico Drug Design: For the exploration of new biological targets, molecular docking studies can be employed to predict the binding affinity of virtual libraries of this compound derivatives against a wide range of protein targets. This approach can help prioritize the synthesis of compounds with the highest likelihood of biological activity. For example, docking simulations could be used to design derivatives that selectively inhibit a particular enzyme or receptor implicated in a disease.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity or material properties. By analyzing a dataset of compounds with known activities, QSAR models can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or effective molecules.
Density Functional Theory (DFT): DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This information is crucial for understanding reaction mechanisms in the development of novel synthetic routes and for predicting the properties of polymers and other materials derived from this compound. For instance, DFT can be used to model the interaction of a this compound-based polymer with small molecules, which is relevant for designing materials for sensing or separation applications.
By integrating these computational approaches, researchers can adopt a more rational and efficient strategy for the development of new compounds and materials based on the versatile this compound scaffold.
Q & A
Q. What are the standard synthetic routes for preparing 5-Bromobenzene-1,3-diamine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves bromination of benzene-1,3-diamine derivatives using brominating agents (e.g., NBS or Br₂ in controlled conditions). For example, deprotection of substituted precursors (e.g., methoxy groups) with reagents like BBr₃ in dichloromethane at low temperatures (-78°C) can yield the target compound . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry, and maintaining anhydrous conditions to minimize side reactions.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR/IR : Use ¹H/¹³C NMR to confirm substitution patterns and purity. IR can identify amine and C-Br stretches (~500–600 cm⁻¹).
- X-ray crystallography : For structural elucidation, single-crystal X-ray diffraction (SCXRD) is employed. Refinement using SHELXL (via SHELX suite) resolves bond lengths, angles, and intermolecular interactions . For example, the monoclinic crystal system (space group P2₁/c) with parameters a = 13.30 Å, b = 15.78 Å, and c = 7.43 Å was reported for a related brominated benzene derivative .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation/contact.
- Waste disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .
- Emergency measures : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Contaminated clothing must be removed immediately .
Advanced Research Questions
Q. How can the crystal packing and intermolecular interactions of this compound inform material design?
- Methodological Answer : Analyze hydrogen bonding (N–H⋯N/Br) and π-stacking interactions via SCXRD. For instance, the related compound 5-Bromobenzene-1,3-dicarbon exhibits intermolecular Br⋯N contacts (3.1–3.3 Å), influencing its thermal stability and solubility . Computational tools like Mercury (CCDC) visualize packing motifs, aiding in predicting solubility and crystallinity for functional material design.
Q. What role does the bromine substituent play in Suzuki-Miyaura cross-coupling reactions involving this compound?
- Methodological Answer : The bromine atom acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Optimize using Pd(PPh₃)₄ or Pd(dba)₂ catalysts, base (e.g., K₂CO₃), and inert atmospheres. Monitor reaction efficiency via GC-MS or LC-MS. Note that competing amine coordination to Pd may require protecting groups (e.g., acetyl) to prevent catalyst poisoning .
Q. How can computational methods (DFT, MD) predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT : Calculate HOMO-LUMO gaps (e.g., using Gaussian09) to assess nucleophilic/electrophilic sites. Bromine’s electron-withdrawing effect lowers HOMO energy, enhancing electrophilicity.
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict aggregation behavior .
Q. What are the challenges in synthesizing coordination complexes using this compound as a ligand?
- Methodological Answer : The diamine group can act as a bidentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺). Challenges include:
- Steric hindrance : Bulky bromine may limit metal access. Use smaller counterions (e.g., BF₄⁻) to improve complex stability .
- pH sensitivity : Amines require mildly acidic conditions (pH 5–6) to prevent deprotonation. Monitor via potentiometric titration.
Q. How does the stability of this compound vary under oxidative or photolytic conditions?
- Methodological Answer : Conduct accelerated degradation studies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
